2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H23N3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H23N3O2/c1-3-4-10-17-21(16-11-12-19(27)20(13-16)28-2)18(14-24)23(25)26-22(17)15-8-6-5-7-9-15/h5-9,11-13,27H,3-4,10H2,1-2H3,(H2,25,26) |
InChI Key |
OBZWSAQVIDTJDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Aldehyde-Ketone Condensation : A substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) reacts with a butyl-substituted ketone (e.g., pentan-2-one) to form a chalcone-like intermediate.
-
Cyclization with Malononitrile : The α,β-unsaturated ketone intermediate undergoes cyclocondensation with malononitrile and ammonium acetate under refluxing ethanol, yielding the nicotinonitrile core.
-
Amination : The amino group at position 2 is introduced in situ via the ammonium acetate acting as a nitrogen source.
Representative Reaction Scheme :
Optimization Parameters
-
Solvent : Ethanol or DMF/ethanol mixtures are preferred for solubility and reaction efficiency.
-
Temperature : Reflux conditions (78–80°C for ethanol) are critical for complete cyclization.
-
Catalyst : Ammonium acetate serves dual roles as a catalyst and nitrogen donor.
Chalcone Intermediate-Based Synthesis
An alternative route involves pre-forming the chalcone intermediate (α,β-unsaturated ketone) before cyclocondensation. This two-step approach enhances control over regioselectivity and substituent positioning.
Synthesis of Chalcone Intermediate
-
Claisen-Schmidt Condensation :
-
Characterization :
Cyclocondensation to Nicotinonitrile
The chalcone reacts with malononitrile and ammonium acetate under reflux:
-
Key Intermediate : A dihydropyridine intermediate tautomerizes to the aromatic pyridine ring, with concurrent cyano and amino group incorporation.
Post-Cyclization Functionalization
For derivatives requiring late-stage modifications, the following strategies may apply:
Etherification of the Phenolic -OH Group
Purification and Crystallization
-
Crude products are typically crystallized from DMF/ethanol (1:2) or 95% ethanol.
-
Purity Verification : HPLC or TLC with silica gel GF₂₅₄ plates.
Challenges and Optimization Considerations
Regioselectivity Issues
Low Yields in Cyclocondensation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of an amino group, hydroxy groups, and a methoxy group. The synthesis typically involves multi-step organic reactions utilizing substituted benzaldehydes and nitriles. Reaction conditions often include catalysts and specific solvents to optimize yield and purity.
Synthetic Routes
| Step | Reagents | Conditions | Products |
|---|---|---|---|
| 1 | Substituted benzaldehydes + nitriles + amines | Catalysts, solvents | 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile |
| 2 | Oxidizing agents (e.g., hydrogen peroxide) | Varies | Oxidized derivatives |
| 3 | Reducing agents (e.g., lithium aluminum hydride) | Varies | Primary amines |
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its structure allows for various functionalization possibilities, making it valuable in the development of new compounds with tailored properties.
Biology
The compound has been studied for its potential biological activities:
- Antioxidant Activity : Exhibits significant free radical scavenging properties, suggesting applications in preventing oxidative stress-related diseases.
- Anticancer Properties : Demonstrated cytotoxicity against cancer cell lines such as pancreatic cancer (PANC-1) and human embryonic kidney (HEK293), indicating its potential as a therapeutic agent.
- Enzyme Inhibition : Inhibits enzymes like cholinesterases and glucosidases, suggesting applications in managing diabetes and neurological disorders.
Medicine
In medicinal chemistry, derivatives of this compound are explored as potential drug candidates for treating various diseases. Its unique chemical properties may contribute to the development of new pharmaceuticals targeting specific biological pathways.
Antioxidant Activity Evaluation
A study evaluated the antioxidant activity using the CUPRAC assay, revealing strong free radical scavenging capabilities. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
Anticancer Testing
Research involving the compound's effects on PANC-1 cells demonstrated significant induction of apoptosis through activation of apoptotic signaling pathways. This highlights its promise as a lead compound in anticancer drug development.
Enzyme Inhibition Studies
Investigations into enzyme inhibition showed that the compound effectively inhibited cholinesterases and glucosidases at low concentrations. This activity indicates potential therapeutic applications in treating Alzheimer's disease and diabetes.
Mechanism of Action
The mechanism of action of 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile
- Structural Differences :
- The 4-hydroxy-3-methoxyphenyl group in the target compound is replaced with a 4-hydroxy-3,5-dimethoxyphenyl group.
- Lacks the butyl chain at position 5.
- Crystallographic Data: Parameter Target Compound 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile R factor Not reported 0.069 Data-to-parameter ratio Not reported 13.0 The dimethoxy derivative exhibits moderate crystallographic refinement quality, as indicated by its R factor .
Curcumin [(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione]
- Shared Substituent : Both compounds contain the 4-hydroxy-3-methoxyphenyl (vanilloid) group.
- Functional Differences: Curcumin’s α,β-unsaturated β-diketone linker contrasts with the pyridine core of the target compound. Curcumin is symmetric, while the nicotinonitrile derivative is asymmetric.
- Biological Relevance : Curcumin’s vanilloid groups are critical for antioxidant and anti-inflammatory activity, suggesting similar roles for the target compound’s substituents .
Dihydrocapsaicin [N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide]
- Shared Substituent : Both feature the 4-hydroxy-3-methoxyphenyl group.
- Structural Contrast: Dihydrocapsaicin is an amide with a long alkyl chain, while the target compound is a nitrile-substituted pyridine.
Nicotinonitrile Derivatives with Azo Groups
- Examples: 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile (CAS 56842-61-6). 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile (CAS 68877-62-3).
- Key Differences :
Structural Analysis Tools and Methodologies
Crystallographic studies of similar compounds (e.g., ) rely on software like SHELXL for refinement and ORTEP-III for graphical representation . The target compound’s structural elucidation would benefit from these tools, particularly for analyzing hydrogen bonding involving the 4-hydroxy-3-methoxyphenyl group.
Research Implications
- The 4-hydroxy-3-methoxyphenyl group in the target compound may enhance solubility and receptor binding, akin to its role in curcumin and dihydrocapsaicin .
- Further crystallographic studies using SHELXL or WinGX are recommended to resolve the target compound’s hydrogen-bonding network and confirm stereoelectronic effects .
Biological Activity
2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound belongs to a class of nicotinonitrile derivatives, characterized by the presence of an amino group, hydroxy groups, and a methoxy group. The synthesis typically involves multi-step organic reactions starting from substituted benzaldehydes and nitriles, utilizing various catalysts and solvents to optimize yield and purity .
1. Antioxidant Activity
Recent studies have demonstrated the compound's significant antioxidant capabilities. The antioxidant activity was evaluated using assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, where it exhibited strong free radical scavenging properties. This suggests its potential application in preventing oxidative stress-related diseases .
2. Anticancer Properties
The anticancer effects of this compound were tested on various cancer cell lines, including pancreatic cancer (PANC-1) and human embryonic kidney (HEK293) cells. The compound showed significant cytotoxicity with apoptotic signaling pathways being activated in cancer cells. This indicates its potential as a therapeutic agent against certain types of cancer .
3. Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. It demonstrated substantial inhibition against various enzymes such as cholinesterases and glucosidases. This activity suggests potential applications in managing conditions like diabetes and neurological disorders .
Case Studies
Several case studies highlight the biological efficacy of similar compounds within the same class:
- Study on Oxadiazole Derivatives : A related study on oxadiazole compounds revealed significant antioxidant and anticancer activities, indicating that structural similarities may confer comparable biological effects .
- Enzyme Inhibition Research : Research on related nicotinonitriles has shown effective inhibition of metabolic enzymes, which supports the hypothesis that this compound may exhibit similar properties .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant Activity | CUPRAC Assay | Significant free radical scavenging ability |
| Anticancer Activity | Cell Viability Assay | High cytotoxicity against PANC-1 cells with apoptotic signaling |
| Enzyme Inhibition | Enzyme Assays | Effective inhibition of cholinesterases and glucosidases |
Q & A
Basic Question
- FT-IR : Confirms nitrile (C≡N stretch at ~2200 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups.
- NMR : ¹H NMR shows aromatic protons (δ 6.8–8.2 ppm) and butyl chain protons (δ 0.9–1.6 ppm). ¹³C NMR identifies nitrile carbons (δ ~115 ppm) .
- X-ray Diffraction : Single-crystal analysis provides bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 55–75° between aromatic rings) .
Table 2 : Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space Group | Triclinic, |
| Unit Cell Dimensions | |
| Dihedral Angles | 55.04° (naphthyl-pyridyl) |
How can crystallographic disorder be resolved in the structure refinement process?
Advanced Question
Disordered regions (e.g., flexible butyl chains or substituted phenyl rings) require advanced refinement strategies:
- SHELXL Refinement : Use PART and AFIX commands to model partial occupancy. Transparent lines in ORTEP diagrams represent disordered regions .
- Constraints : Restrain thermal parameters () of disordered atoms to prevent overfitting.
- Validation : Check residual electron density maps () post-refinement .
What computational methods are recommended to investigate electronic properties and reactivity?
Advanced Question
- DFT Functionals : B3LYP/6-311++G(d,p) for geometry optimization and frontier molecular orbital (FMO) analysis. HOMO-LUMO gaps (~4.5 eV) correlate with stability .
- Solvent Effects : Use the polarizable continuum model (PCM) for solvation energy calculations in ethanol.
- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the nitrile and hydroxyl groups .
How can synthetic yield be improved while minimizing side reactions?
Basic Question
- Catalyst Screening : Boric acid outperforms traditional catalysts (e.g., piperidine) by reducing polymerization side reactions .
- Microwave vs Conventional Heating : Microwave irradiation shortens reaction time (30 minutes vs 12 hours) and improves yield by 15–20% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehydes before recrystallization .
What software tools are essential for crystallographic data analysis and visualization?
Advanced Question
- Refinement : SHELXL for small-molecule refinement; implement TWIN commands for twinned crystals .
- Structure Solution : SHELXD for dual-space methods in challenging cases .
- Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .
How are X-ray quality crystals obtained, and what factors influence crystal morphology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
